1-Pentyl-3-methylimidazolium chloride
CAS No.: 171058-22-3
Cat. No.: VC14310623
Molecular Formula: C9H17ClN2
Molecular Weight: 188.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171058-22-3 |
---|---|
Molecular Formula | C9H17ClN2 |
Molecular Weight | 188.70 g/mol |
IUPAC Name | 1-methyl-3-pentylimidazol-1-ium;chloride |
Standard InChI | InChI=1S/C9H17N2.ClH/c1-3-4-5-6-11-8-7-10(2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Standard InChI Key | VDOZZSUYAITQGI-UHFFFAOYSA-M |
Canonical SMILES | CCCCCN1C=C[N+](=C1)C.[Cl-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Pentyl-3-methylimidazolium chloride consists of a heterocyclic imidazolium cation substituted with a pentyl chain at the 1-position and a methyl group at the 3-position, paired with a chloride anion. The systematic IUPAC name is 1-methyl-3-pentylimidazol-1-ium chloride, and its abbreviated form is [PnMIm]Cl . Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 171058-22-3 |
Molecular Formula | C₉H₁₇ClN₂ |
Molecular Weight | 188.70 g/mol |
Density | 0.997 g/cm³ |
Purity | 99% |
Structural Confirmation via Spectroscopy
The molecular structure of [PnMIm]Cl has been elucidated using nuclear magnetic resonance (NMR) spectroscopy.
¹H-NMR Analysis
In CDCl₃, the ¹H-NMR spectrum reveals characteristic peaks:
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δ 7.147 ppm (t, 1H): Imidazolium ring protons.
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δ 3.839 ppm (t, 2H): Methylene group adjacent to the nitrogen atom.
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δ 1.804–0.967 ppm (m, 7H): Protons from the pentyl chain and methyl group .
¹³C-NMR Analysis
The ¹³C-NMR spectrum confirms the carbon framework:
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δ 137.14 ppm: Quaternary carbon in the imidazolium ring.
Synthesis and Purification
Synthetic Methodology
[PnMIm]Cl is synthesized via a quaternization reaction between 1-methylimidazole and 1-chloropentane under reflux conditions. The reaction proceeds as follows:
Key steps include:
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Heating equimolar amounts of reactants at 60–80°C for 48 hours under nitrogen.
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Washing the crude product with ethyl acetate to remove unreacted precursors.
Purification and Quality Control
Impurity profiles are critical for industrial applications. Analytical data for [PnMIm]Cl indicate:
Physicochemical Properties
Solubility and Conductivity
[PnMIm]Cl is hydrophilic, with high solubility in polar solvents such as water and ethanol. Its conductivity, a critical parameter for electrochemical applications, is influenced by viscosity and ion mobility. For [BMIM]Cl, conductivity values range from 0.1–1.0 S/m, providing a benchmark for [PnMIm]Cl .
Viscosity and Density
The compound’s viscosity is temperature-dependent, decreasing with heating. At 25°C, its density is 0.997 g/cm³, slightly lower than water .
Applications in Industrial Processes
Extractive Desulfurization of Fuels
Ionic liquids like [PnMIm]Cl are promising candidates for extractive desulfurization (EDS) due to their ability to remove sulfur-containing compounds (e.g., dibenzothiophene) from fuels. Key findings from studies on analogous ILs include:
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81% sulfur removal efficiency for [BMIM]Cl in model fuels at 30°C .
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Reusability for >5 cycles without significant loss in performance .
Mechanism of Action
The chloride anion interacts with sulfur atoms via hydrogen bonding and π-π interactions, while the hydrophobic pentyl chain enhances non-polar solubility .
Catalysis and Green Chemistry
[PnMIm]Cl serves as a green solvent in reactions such as the Diels-Alder cycloaddition, where its high polarity accelerates reaction rates and improves yields .
Future Directions and Research Gaps
While [PnMIm]Cl demonstrates significant potential, further research is needed to:
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Quantify its electrochemical window for battery applications.
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Optimize recycling protocols to enhance sustainability.
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Explore synergies with hybrid materials for carbon capture.
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